Amediplase
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Overview
Description
Amediplase is a recombinant chimeric plasminogen activator. It consists of the kringle 2 domain from the A-chain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase . This compound is primarily investigated for its potential use in treating myocardial infarction and thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amediplase is produced using recombinant DNA techniques. The process involves the insertion of the gene encoding the kringle 2 domain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase into a suitable expression vector. This vector is then introduced into Chinese hamster ovary cells, which express the recombinant protein .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the genetically modified Chinese hamster ovary cells. The recombinant protein is then purified using a series of chromatographic techniques to ensure homogeneity and activity .
Chemical Reactions Analysis
Types of Reactions: Amediplase primarily undergoes proteolytic reactions, where it acts as a plasminogen activator. This involves the conversion of plasminogen to plasmin, a serine protease that degrades fibrin clots .
Common Reagents and Conditions: The activation of plasminogen by this compound requires the presence of fibrin, which acts as a cofactor. The reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades fibrin into soluble degradation products .
Scientific Research Applications
Amediplase has several scientific research applications, particularly in the fields of medicine and biology:
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
151912-11-7 |
---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI Key |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Key on ui other cas no. |
151910-75-7 |
Synonyms |
amediplase CGP 42935 K2tu-PA MEN 9036 |
Origin of Product |
United States |
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